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Introduction
Tianagliflozin, the active pharmaceutical ingredient in several medications, is a potent and

selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2] SGLT2 is primarily

located in the proximal renal tubules and is responsible for the reabsorption of approximately

90% of the glucose filtered by the glomeruli.[2][3] By inhibiting SGLT2, tianagliflozin reduces

renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of

blood glucose levels.[2][3] This mechanism of action is independent of insulin secretion.[3]

Beyond its primary effects on SGLT2 in the kidney, emerging in vitro evidence suggests that

tianagliflozin (as canagliflozin) can influence glucose metabolism in other tissues, such as

skeletal muscle and adipocytes, through SGLT2-independent pathways.[4][5] These off-target

effects are primarily mediated by the activation of AMP-activated protein kinase (AMPK), a key

cellular energy sensor.[4][5] This document provides detailed protocols for in vitro glucose

uptake assays in relevant cell lines to study both the SGLT2-dependent and -independent

effects of tianagliflozin.

Quantitative Data Summary
The following tables summarize the in vitro inhibitory potency of canagliflozin (the active

component of tianagliflozin) on glucose transporters and its effects on cellular glucose uptake.
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Table 1: Inhibitory Concentration (IC50) of Canagliflozin against SGLT1 and SGLT2.

Transporter
Cell Line
Expressing
Transporter

IC50 (nM) Reference

Human SGLT2
CHO (Chinese

Hamster Ovary)
4.4 ± 1.2 [6]

Human SGLT1
CHO (Chinese

Hamster Ovary)
684 ± 159 [6]

Table 2: Effect of Canagliflozin on Glucose Uptake in Various Cell Lines.

Cell Line Assay Type
Canagliflozin
Concentration

% Inhibition of
Glucose
Uptake

Reference

HEK-293
2-Deoxyglucose

(2DG)
10 µM ~50-60% [4]

Mouse

Embryonic

Fibroblasts

(MEFs)

2-Deoxyglucose

(2DG)
10 µM ~50-60% [4]

Human Umbilical

Vein Endothelial

Cells (HUVECs)

Not Specified IC50: 14 µM 50% [7]

Huh7 and

HepG2 (Human

Liver Cancer

Cells)

Not Specified
Dose-dependent

inhibition

Data not

quantified
[8]

Signaling Pathways
SGLT2-Dependent Glucose Uptake in Kidney Cells
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The primary mechanism of tianagliflozin involves the direct competitive inhibition of SGLT2 at

the apical membrane of proximal tubule cells in the kidney. This blockage prevents the

reabsorption of glucose from the glomerular filtrate back into the bloodstream.
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Tianagliflozin directly inhibits SGLT2 in kidney cells.

SGLT2-Independent Glucose Uptake via AMPK
Activation
In peripheral tissues like muscle and fat, tianagliflozin can influence glucose metabolism

independently of SGLT2. Evidence suggests that canagliflozin inhibits Complex I of the

mitochondrial respiratory chain. This leads to an increase in the cellular AMP/ATP ratio, which

in turn activates AMPK. Activated AMPK then initiates downstream signaling cascades that

promote the translocation of GLUT4 transporters to the cell surface, enhancing glucose uptake.

[4][5] In adipocytes, this pathway involves the activation of Sirtuin 1 (Sirt1) and Peroxisome

proliferator-activated receptor-gamma coactivator-1 alpha (Pgc-1α).[9][10]
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SGLT2-independent glucose uptake is mediated by AMPK.

Experimental Protocols
Protocol 1: Fluorescent Glucose Uptake Assay in Kidney
Cells (SGLT2-Dependent)
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This protocol is designed to measure SGLT2-mediated glucose uptake in human kidney

proximal tubule cells (e.g., HK-2) using the fluorescent glucose analog 2-NBDG.
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Workflow for the 2-NBDG glucose uptake assay.

HK-2 cell line

96-well black, clear-bottom tissue culture plates

Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)
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Tianagliflozin

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

Positive control inhibitor (e.g., Phlorizin)

D-glucose (for competition control)

Fluorescence plate reader

Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4

cells/well. Culture overnight to allow for adherence and confluence.

Cell Starvation: On the day of the assay, gently wash the cell monolayer twice with pre-

warmed, glucose-free KRH buffer. Then, incubate the cells in 100 µL of KRH buffer for 1-2

hours at 37°C to deplete intracellular glucose stores.

Compound Treatment: Prepare serial dilutions of tianagliflozin in KRH buffer. Remove the

starvation buffer and add 100 µL of the tianagliflozin dilutions or control solutions to the

respective wells.

Vehicle Control: KRH buffer with the same concentration of solvent (e.g., DMSO) used for

tianagliflozin.

Positive Control: A known SGLT2 inhibitor like 100 µM Phlorizin.

Non-specific Uptake Control: A high concentration of D-glucose (e.g., 30 mM) to

outcompete 2-NBDG uptake.

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.

Glucose Uptake Initiation: Add 10 µL of 2-NBDG solution (prepared in KRH buffer) to each

well to a final concentration of 100-200 µg/mL.

Incubation: Incubate the plate at 37°C for 30-60 minutes.

Termination of Uptake: Aspirate the 2-NBDG solution and wash the cells three times with 150

µL of ice-cold KRH buffer to remove extracellular 2-NBDG.
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Fluorescence Measurement: Add 100 µL of KRH buffer or cell lysis buffer to each well.

Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and

emission at ~535 nm.

Protocol 2: Radiolabeled Glucose Uptake Assay in
Muscle and Adipocyte Cells (SGLT2-Independent)
This protocol measures glucose uptake in C2C12 myotubes or 3T3-L1 adipocytes using

radiolabeled [3H]2-deoxy-D-glucose to investigate the SGLT2-independent effects of

tianagliflozin.
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Serum-starve cells

Pre-incubate with Tianagliflozin
and/or Insulin

Add [3H]2-deoxyglucose
to initiate uptake

Stop uptake and
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radioactivity via scintillation counting
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Workflow for the radiolabeled glucose uptake assay.
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Differentiated C2C12 myotubes or 3T3-L1 adipocytes in 12- or 24-well plates

Serum-free DMEM

Krebs-Ringer-HEPES (KRH) buffer with 0.5% BSA

Tianagliflozin

Insulin (positive control for GLUT4 translocation)

[3H]2-deoxy-D-glucose

Cytochalasin B (inhibitor of glucose transporters)

0.1 M NaOH (Lysis buffer)

Scintillation cocktail

Scintillation counter

Cell Differentiation: Culture and differentiate C2C12 myoblasts into myotubes or 3T3-L1

preadipocytes into mature adipocytes using established protocols.

Serum Starvation: Wash the differentiated cells twice with serum-free DMEM and then

incubate them in serum-free DMEM for 2-4 hours at 37°C.[11]

Pre-incubation: Wash the cells twice with KRH buffer. Add KRH buffer containing

tianagliflozin, insulin (e.g., 100 nM), or vehicle control to the wells. Incubate for 30 minutes

at 37°C.[11]

Glucose Uptake: Initiate glucose uptake by adding [3H]2-deoxy-D-glucose to a final

concentration of 0.5 µCi/mL and unlabeled 2-deoxy-D-glucose to a final concentration of 0.1

mM. Incubate for 10-15 minutes at 37°C.[11]

Termination of Uptake: Stop the reaction by aspirating the radioactive medium and

immediately washing the cells three times with ice-cold PBS.
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Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for at

least 30 minutes at room temperature.

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation

cocktail, and measure the radioactivity using a liquid scintillation counter.

Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein

concentration (e.g., using a BCA assay) to normalize the glucose uptake data.

Data Analysis and Interpretation
For both protocols, glucose uptake should be expressed relative to the vehicle-treated control.

The percentage of inhibition by tianagliflozin can be calculated as follows:

% Inhibition = [1 - (Signal_Tianagliflozin - Signal_Blank) / (Signal_Vehicle - Signal_Blank)] *

100

Dose-response curves can be generated by plotting the percentage of inhibition against the

logarithm of the tianagliflozin concentration. The IC50 value can then be determined using a

non-linear regression analysis.

When investigating SGLT2-independent effects in muscle and fat cells, it is important to

compare the effects of tianagliflozin with and without insulin stimulation to understand its

influence on basal and insulin-mediated glucose uptake. The use of AMPK activators (like

AICAR) or inhibitors (like Compound C) can further elucidate the role of the AMPK signaling

pathway in the observed effects of tianagliflozin.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ms-ins.com [ms-ins.com]

2. abcam.com [abcam.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b611370?utm_src=pdf-body
https://www.benchchem.com/product/b611370?utm_src=pdf-body
https://www.benchchem.com/product/b611370?utm_src=pdf-body
https://www.benchchem.com/product/b611370?utm_src=pdf-body
https://www.benchchem.com/product/b611370?utm_src=pdf-body
https://diabetesjournals.org/diabetes/article/65/9/2784/40204/The-Na-Glucose-Cotransporter-Inhibitor
https://www.benchchem.com/product/b611370?utm_src=pdf-custom-synthesis
https://www.ms-ins.com/welfare/document/list/pdf/2021/2020_2_05_abstract.pdf
https://www.abcam.com/ps/products/136/ab136955/documents/ab136955%20ab136955%20Glucose%20Uptake%20kit%20colorimetric%20protocols%20v15%20(website).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

4. diabetesjournals.org [diabetesjournals.org]

5. The Na+/Glucose Cotransporter Inhibitor Canagliflozin Activates AMPK by Inhibiting
Mitochondrial Function and Increasing Cellular AMP Levels - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Canagliflozin Lowers Postprandial Glucose and Insulin by Delaying Intestinal Glucose
Absorption in Addition to Increasing Urinary Glucose Excretion: Results of a randomized,
placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. Sodium glucose cotransporter 2 inhibitor canagliflozin attenuates liver cancer cell growth
and angiogenic activity by inhibiting glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

9. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via
the AMPK-Sirt1-Pgc-1α signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

10. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte
via the AMPK-Sirt1-Pgc-1α signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12
Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One
[journals.plos.org]

To cite this document: BenchChem. [Tianagliflozin In Vitro Glucose Uptake Assays:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611370#tianagliflozin-in-vitro-assay-protocols-for-
glucose-uptake]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK603733/
https://diabetesjournals.org/diabetes/article/65/9/2784/40204/The-Na-Glucose-Cotransporter-Inhibitor
https://pubmed.ncbi.nlm.nih.gov/27381369/
https://pubmed.ncbi.nlm.nih.gov/27381369/
https://pubmed.ncbi.nlm.nih.gov/27381369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3714520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3714520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3714520/
https://www.mdpi.com/1422-0067/23/14/7966
https://pubmed.ncbi.nlm.nih.gov/29205334/
https://pubmed.ncbi.nlm.nih.gov/29205334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7469612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7469612/
https://pubmed.ncbi.nlm.nih.gov/32835596/
https://pubmed.ncbi.nlm.nih.gov/32835596/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0087894
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0087894
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0087894
https://www.benchchem.com/product/b611370#tianagliflozin-in-vitro-assay-protocols-for-glucose-uptake
https://www.benchchem.com/product/b611370#tianagliflozin-in-vitro-assay-protocols-for-glucose-uptake
https://www.benchchem.com/product/b611370#tianagliflozin-in-vitro-assay-protocols-for-glucose-uptake
https://www.benchchem.com/product/b611370#tianagliflozin-in-vitro-assay-protocols-for-glucose-uptake
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611370?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

